Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate
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Overview
Description
Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate ester functional group, which is often associated with biological activity and industrial utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate typically involves the reaction of bis(2-methylpropyl)carbamoyl chloride with methyl mercaptoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but less steric hindrance.
Ethyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate: An ethyl ester analog with slightly different physical properties.
Uniqueness: Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
61772-69-8 |
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Molecular Formula |
C12H23NO3S |
Molecular Weight |
261.38 g/mol |
IUPAC Name |
methyl 2-[bis(2-methylpropyl)carbamoylsulfanyl]acetate |
InChI |
InChI=1S/C12H23NO3S/c1-9(2)6-13(7-10(3)4)12(15)17-8-11(14)16-5/h9-10H,6-8H2,1-5H3 |
InChI Key |
KLFCZCMMKVLCQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)SCC(=O)OC |
Origin of Product |
United States |
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